Dibutyltin dibromide
Overview
Description
Dibutyltin dibromide is a chemical compound with the linear formula [CH3(CH2)3]2SnBr2 . It has a molecular weight of 392.75 .
Molecular Structure Analysis
The molecular structure of Dibutyltin dibromide is represented by the formula [CH3(CH2)3]2SnBr2 . This indicates that the molecule consists of a tin atom (Sn) bonded to two bromine atoms (Br) and two butyl groups ([CH3(CH2)3]) .Chemical Reactions Analysis
Dibutyltin dibromide has been found to efficiently catalyze the addition of trimethylsilyl cyanide to aldehydes and aldimines . Various trimethylsilylated cyanohydrins and α-aminonitriles are obtained in moderate to high yield by this method .Physical And Chemical Properties Analysis
Dibutyltin dibromide has a refractive index of 1.545 (lit.) . It has a melting point of 20 °C (lit.) and a density of 1.739 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Environmental Health Perspectives
Dibutyltin (DBT) is utilized in manufacturing polyvinyl chloride plastics, construction materials, and medical devices. Studies have shown DBT exposure at environmentally relevant doses can lead to obesity and metabolic diseases. It acts as an obesogen, inducing lipid accumulation in human and mouse stem cells via a PPARγ-dependent pathway. DBT exposure during perinatal development increases fat storage, elevates plasma leptin levels, and induces glucose intolerance in mice (Chamorro-Garcia et al., 2018).
2. Toxicology
DBT, commonly used in plastics and as a poultry de-worming agent, has been found to inhibit androgen production in immature Leydig cells. Exposure to DBT interferes with the expression and enzyme activities of CYP11A1 and 3β-HSD1, affecting androgen biosynthesis (Li et al., 2021).
3. Chemosphere
The fungal strain Metarhizium robertsii, capable of degrading DBT, is explored for its resilience against oxidative stress. The presence of estrogens like estrone or 17β-estradiol during DBT degradation by M. robertsii reduced oxidative and nitrosative stress, indicating potential applications in bioremediation (Siewiera et al., 2017).
4. Carbohydrate Polymers
Research on the neurotoxic effects of DBT demonstrates that chitosan can mitigate DBT-induced apoptosis in rat pheochromocytoma cells, suggesting potential therapeutic applications. Chitosan alleviated DBT-induced mitochondrial disruptions and reactive oxygen species generation, indicating its protective role against DBT neurotoxicity (Wang et al., 2016).
5. Frontiers in Pharmacology
DBT compounds are partial agonists of PPARγ and RXRα. They induce adipogenesis in mammalian cells, suggesting a role in energy metabolism. Additionally, DBT compounds repress inflammatory genes, highlighting their potential impact on inflammation and metabolic disorders (Milton et al., 2017).
6. EXCLI Journal
DBT, when tested in rats, showed that prophylactic selenium treatment can reduce oxidative stress and pancreatitis severity induced by DBT. This finding suggests potential therapeutic strategies for managing organotin-induced pancreatic damage (Merkord et al., 2017).
7. Journal of Applied Toxicology
DBT's impact on human immune cells has been studied, revealing alterations in the production of pro-inflammatory cytokines like interleukin 1β and IL-6. These findings are significant for understanding how environmental exposure to DBT might affect human immune responses (Sushak et al., 2020).
Safety And Hazards
properties
IUPAC Name |
dibromo(dibutyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2BrH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHZUFRQHSINTB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Br2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90244153 | |
Record name | Stannane, dibromodibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90244153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyltin dibromide | |
CAS RN |
996-08-7 | |
Record name | Dibutyltin dibromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=996-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, dibromodibutyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, dibromodibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90244153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dibromodibutylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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